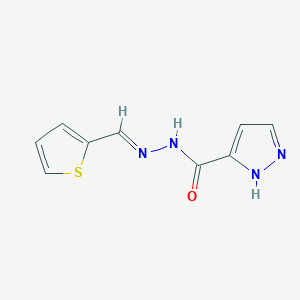![molecular formula C21H26N2O5 B3894372 N-(2,3-dimethylphenyl)-N'-[2-hydroxy-3-(3-methoxyphenoxy)propyl]malonamide](/img/structure/B3894372.png)
N-(2,3-dimethylphenyl)-N'-[2-hydroxy-3-(3-methoxyphenoxy)propyl]malonamide
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-N'-[2-hydroxy-3-(3-methoxyphenoxy)propyl]malonamide, also known as DMHPM, is a malonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. DMHPM is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 425.52 g/mol.
Wirkmechanismus
The mechanism of action of N-(2,3-dimethylphenyl)-N'-[2-hydroxy-3-(3-methoxyphenoxy)propyl]malonamide in cancer cells is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This compound may also induce oxidative stress and activate various signaling pathways that lead to cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,3-dimethylphenyl)-N'-[2-hydroxy-3-(3-methoxyphenoxy)propyl]malonamide in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. However, this compound is a relatively new compound, and its toxicity and pharmacokinetics are not well understood. Further research is needed to fully evaluate the safety and efficacy of this compound in preclinical and clinical settings.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dimethylphenyl)-N'-[2-hydroxy-3-(3-methoxyphenoxy)propyl]malonamide. One area of interest is the development of this compound-based drugs for the treatment of cancer. Further studies are needed to optimize the synthesis and purification of this compound and evaluate its toxicity and pharmacokinetics in animal models. Another area of interest is the investigation of this compound's potential applications in agriculture and environmental science. This compound has been shown to exhibit antifungal and antimicrobial activity, making it a potential candidate for use as a pesticide or preservative. Further research is needed to evaluate the efficacy and safety of this compound in these applications.
In conclusion, this compound is a promising compound that has potential applications in various fields, including medicine, agriculture, and environmental science. Further research is needed to fully understand its mechanism of action, evaluate its toxicity and pharmacokinetics, and optimize its synthesis and purification.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-N'-[2-hydroxy-3-(3-methoxyphenoxy)propyl]malonamide has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been found to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression in cancer cells.
Eigenschaften
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]propanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-14-6-4-9-19(15(14)2)23-21(26)11-20(25)22-12-16(24)13-28-18-8-5-7-17(10-18)27-3/h4-10,16,24H,11-13H2,1-3H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYUHQJSOJOUCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC(=O)NCC(COC2=CC=CC(=C2)OC)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-(4-bromobenzylidene)-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B3894299.png)
![methyl 7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3894311.png)
![4-[(1-hydroxycyclohexyl)ethynyl]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B3894314.png)
![N-(2-cyanophenyl)-3-{[(2,4-dimethylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B3894318.png)
![N,N'-[2-(3-oxocyclopentyl)-1,4-naphthalenediyl]bis(4-methylbenzenesulfonamide)](/img/structure/B3894333.png)
![1-(4-allyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(2-nitrophenyl)-2-propen-1-one](/img/structure/B3894339.png)
![N-{2-(4-bromophenyl)-1-[(methylamino)carbonyl]vinyl}-4-nitrobenzamide](/img/structure/B3894344.png)
![2,4-diethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3894354.png)
![17-(4-chlorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B3894367.png)
![ethyl 2-(2-furylmethylene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3894378.png)
![N'-(4-hydroxy-1-propylbicyclo[2.2.2]oct-2-ylidene)-4-methylbenzenesulfonohydrazide](/img/structure/B3894385.png)

![1-(1-benzofuran-2-yl)-3-[5-(4-methoxyphenyl)-2-furyl]-2-propen-1-one](/img/structure/B3894400.png)
![3-[(5-chloro-2-hydroxyphenyl)amino]-1-(2,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B3894408.png)